molecular formula C11H18O B13230332 2-Cycloheptylcyclopropane-1-carbaldehyde

2-Cycloheptylcyclopropane-1-carbaldehyde

Cat. No.: B13230332
M. Wt: 166.26 g/mol
InChI Key: QZWCNWNPDBXCKU-UHFFFAOYSA-N
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Description

2-Cycloheptylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H18O. It is a cyclopropane derivative featuring a cycloheptyl group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of cycloheptene followed by formylation. One common method is the reaction of cycloheptene with diazomethane to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of cyclopropanation and formylation can be scaled up using continuous flow reactors to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Acidic or basic catalysts, such as HCl or NaOH

Major Products

Scientific Research Applications

2-Cycloheptylcyclopropane-1-carbaldehyde is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cycloheptylcyclopropane-1-carbaldehyde is primarily related to its reactivity as an aldehyde and a cyclopropane derivative. The aldehyde group can participate in nucleophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions due to its ring strain. These reactions can lead to the formation of various intermediates and products that can interact with biological molecules or materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cycloheptylcyclopropane-1-carbaldehyde is unique due to the combination of the cycloheptyl group and the cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-cycloheptylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H18O/c12-8-10-7-11(10)9-5-3-1-2-4-6-9/h8-11H,1-7H2

InChI Key

QZWCNWNPDBXCKU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2CC2C=O

Origin of Product

United States

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